molecular formula C6H10N2O2 B11697017 (2E)-2-(nitromethylidene)piperidine

(2E)-2-(nitromethylidene)piperidine

Cat. No.: B11697017
M. Wt: 142.16 g/mol
InChI Key: SKKTZJVNTSSCLS-AATRIKPKSA-N
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Description

(2E)-2-(Nitromethylidene)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a nitromethylidene group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(nitromethylidene)piperidine typically involves the condensation of piperidine with nitromethane under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

(2E)-2-(Nitromethylidene)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(nitromethylidene)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    (2E)-2-(Nitromethylidene)pyrrolidine: A similar compound with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.

    (2E)-2-(Nitromethylidene)morpholine: A compound with a morpholine ring, which contains both nitrogen and oxygen atoms.

Comparison:

    Structural Differences: The ring size and heteroatom composition differ among these compounds, affecting their chemical reactivity and biological activity.

    Unique Features: (2E)-2-(Nitromethylidene)piperidine’s six-membered ring provides a different steric and electronic environment compared to its analogs, potentially leading to unique properties and applications.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(2E)-2-(nitromethylidene)piperidine

InChI

InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2/b6-5+

InChI Key

SKKTZJVNTSSCLS-AATRIKPKSA-N

Isomeric SMILES

C1CCN/C(=C/[N+](=O)[O-])/C1

Canonical SMILES

C1CCNC(=C[N+](=O)[O-])C1

Origin of Product

United States

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